(Z)-1-Phenyl-3-(pentafluorophenyl)-2-propene-1-one
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Overview
Description
(Z)-1-Phenyl-3-(pentafluorophenyl)-2-propene-1-one is an organic compound characterized by the presence of a phenyl group and a pentafluorophenyl group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-Phenyl-3-(pentafluorophenyl)-2-propene-1-one typically involves the reaction of benzaldehyde with pentafluorobenzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-Phenyl-3-(pentafluorophenyl)-2-propene-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and pentafluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction could produce phenylpropanol derivatives.
Scientific Research Applications
(Z)-1-Phenyl-3-(pentafluorophenyl)-2-propene-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (Z)-1-Phenyl-3-(pentafluorophenyl)-2-propene-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- N’-[(Z)-(Pentafluorophenyl)methylidene]benzenesulfonohydrazide
- 2-Methyl-3-(5-{(Z)-[(pentafluorophenyl)hydrazono]methyl}-2-furyl)benzoic acid
Uniqueness
(Z)-1-Phenyl-3-(pentafluorophenyl)-2-propene-1-one is unique due to the presence of both phenyl and pentafluorophenyl groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
(Z)-3-(2,3,4,5,6-pentafluorophenyl)-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F5O/c16-11-9(12(17)14(19)15(20)13(11)18)6-7-10(21)8-4-2-1-3-5-8/h1-7H/b7-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOFBHNILKPQLI-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\C2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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